2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide, also known as FLEA, is a compound used in scientific research to study the mechanism of action of certain drugs. FLEA is a thioamide derivative of acetamide and is synthesized using a specific method.
Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibitors
Compounds similar to "2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide" have been designed and synthesized for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for antidiabetic drugs. For example, 2-(4-methoxyphenyl) ethyl] acetamide derivatives showed promising PTP1B inhibitory activity, correlating well with docking studies and in vivo antidiabetic activity in models (Saxena et al., 2009).
Herbicide Metabolism
Research on chloroacetamide herbicides and their metabolites has provided insights into the metabolism of these compounds in human and rat liver microsomes, revealing complex metabolic pathways that involve the formation of DNA-reactive compounds. This study underscores the importance of understanding the metabolic fate of chemical compounds for assessing their safety and efficacy (Coleman et al., 2000).
Crystal Structure and Anion Coordination
The study of amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, for their spatial orientations in anion coordination highlights the potential applications of similar compounds in the design of molecular materials with specific geometric configurations. These materials could have applications in catalysis, molecular recognition, and sensor design (Kalita & Baruah, 2010).
Pharmaceutical Analysis
Compounds with functionalities similar to the query compound have been used as fluorogenic labeling reagents for the analysis of carboxylic acid salts in pharmaceutical formulations. This application demonstrates the potential of such compounds in analytical chemistry for the sensitive and selective detection of drug components (Gatti et al., 1996).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-22-16-6-4-3-5-15(16)17(23-2)11-20-18(21)12-24-14-9-7-13(19)8-10-14/h3-10,17H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKHRPRCDCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CSC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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